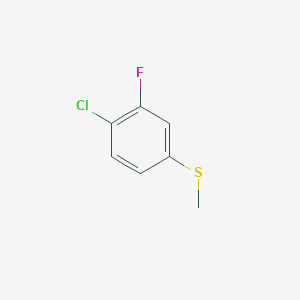

4-Chloro-3-fluorophenyl methyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUYUCRKKIWERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 4 Chloro 3 Fluorophenyl Methyl Sulfide

Elucidation of C-S Bond Formation Mechanisms

The construction of the C-S bond in 4-Chloro-3-fluorophenyl methyl sulfide (B99878) can proceed through several distinct mechanistic pathways, including nucleophilic aromatic substitution, transition-metal-catalyzed cycles, and radical-mediated processes.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary pathway for forming aryl sulfides. This mechanism is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings bearing electron-withdrawing groups. wikipedia.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

First, a nucleophile, in this case, the methylthiolate anion (CH₃S⁻), attacks the carbon atom bearing a leaving group (typically a halide) on the aromatic ring. libretexts.orgyoutube.com This attack is perpendicular to the ring and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily disrupted as the attacked carbon becomes sp³ hybridized. libretexts.org

For the synthesis of 4-Chloro-3-fluorophenyl methyl sulfide from a precursor like 1,4-dichloro-2-fluorobenzene, the methylthiolate would attack the carbon attached to one of the chlorine atoms. The stability of the resulting Meisenheimer complex is crucial and is enhanced by the presence of electron-withdrawing substituents (like the chloro and fluoro groups) that can delocalize the negative charge. wikipedia.orgmasterorganicchemistry.com

In the second step, the leaving group (chloride anion) is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound. libretexts.org The rate of SNAr reactions is generally dependent on the formation of the Meisenheimer complex, which is often the rate-determining step. masterorganicchemistry.com The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is counterintuitive to C-X bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state leading to the intermediate. youtube.commasterorganicchemistry.com

| Stage | Description | Key Species |

|---|---|---|

| 1. Nucleophilic Attack | The methylthiolate (CH₃S⁻) nucleophile attacks the carbon atom bonded to the chlorine at position 4 of the aromatic ring. | 4-Chloro-3-fluorophenyl precursor, Methylthiolate |

| 2. Formation of Intermediate | A resonance-stabilized carbanion, the Meisenheimer complex, is formed. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing halogen substituents. | Meisenheimer Complex |

| 3. Elimination of Leaving Group | The chloride ion (Cl⁻) is expelled from the complex. | Chloride ion |

| 4. Product Formation | The aromaticity of the ring is restored, yielding this compound. | This compound |

Oxidative Addition/Reductive Elimination in Catalytic Cycles

Transition-metal catalysis, particularly with palladium, offers a powerful alternative for C-S bond formation. These reactions typically proceed through a catalytic cycle involving oxidative addition and reductive elimination steps.

The catalytic cycle generally begins with a low-valent palladium(0) complex. In the first key step, oxidative addition , the palladium center inserts into the carbon-halogen bond (e.g., C-Cl) of the aryl halide precursor. This process increases the oxidation state of the palladium from Pd(0) to Pd(II) and its coordination number by two. nih.gov The relative rates of oxidative addition for aryl halides often follow the order C-I > C-Br > C-Cl, reflecting the bond dissociation energies. berkeley.edu

Following oxidative addition, a transmetalation step would typically occur in standard cross-coupling reactions, but in the context of C-S bond formation with a thiol, a deprotonated thiol (thiolate) coordinates to the Pd(II) center, displacing another ligand. This forms an arylpalladium(II) thiolate complex.

The final and crucial step is reductive elimination . In this step, the aryl and methylthio ligands on the Pd(II) center couple, forming the C-S bond of the product, this compound. rsc.org This process reduces the palladium's oxidation state back to Pd(0), regenerating the active catalyst and allowing the cycle to continue. rsc.org The reductive elimination step is often favored for electron-rich thiolates and electron-deficient aryl groups on the palladium complex. nih.gov Studies on related systems have shown that this C-S bond-forming step is typically a concerted process. rsc.org

| Step | Process | Change in Palladium Center |

|---|---|---|

| 1 | Oxidative Addition | Pd(0) → Pd(II); Coordination number increases by 2 |

| 2 | Ligand Exchange/Coordination | Methylthiolate coordinates to the Pd(II) center |

| 3 | Reductive Elimination | Pd(II) → Pd(0); C-S bond is formed; Coordination number decreases by 2 |

| - | Catalyst Regeneration | The active Pd(0) species is ready for the next cycle |

Radical Pathways and Intermediates in Cross-Coupling

C-S bonds can also be forged through mechanisms involving radical intermediates. researchgate.net These radical-based methods have gained prominence as they can proceed under mild conditions and offer alternative pathways to ionic or organometallic routes. bohrium.com

A common strategy involves the generation of a sulfur-centered radical (a thiyl radical, •SCH₃) and an aryl radical. The thiyl radical can be generated from various precursors, such as thiols or disulfides, often through single-electron-transfer (SET) processes, which can be initiated by photoredox catalysts or other radical initiators. rsc.org

Concurrently, the 4-chloro-3-fluorophenyl radical could be generated from a suitable precursor, such as a diazonium salt or an aryl halide, via reduction. The subsequent radical-radical cross-coupling of the aryl radical and the thiyl radical forms the desired C-S bond, yielding this compound. researchgate.net Mechanistic investigations using techniques like radical-trapping experiments and DFT calculations on similar systems have indicated that the C-S bond forms through the direct coupling of a thiyl radical and an aryl radical cation intermediate. researchgate.net

Electronic and Steric Influences on Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties and spatial arrangement of its substituents: the chloro, fluoro, and methylthio groups.

Effects of Halogen Substituents (Chloro, Fluoro) on Aromatic Ring Activation

Both chlorine and fluorine are halogens and exert a dual electronic influence on the aromatic ring: a deactivating inductive effect and a weakly activating resonance effect.

Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine withdraw electron density from the aromatic ring through the sigma bond network. This inductive effect is strong and deactivates the ring towards electrophilic attack, but it activates the ring for nucleophilic aromatic substitution by making the ring carbons more electrophilic. nih.gov

In the context of an SNAr reaction, these electron-withdrawing properties are crucial for stabilizing the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com The fluorine atom, being more electronegative than chlorine, exerts a stronger inductive pull, which can enhance the electrophilicity of the adjacent carbon atoms. The positions of the chloro and fluoro groups (meta and para to each other) collectively increase the ring's susceptibility to nucleophilic attack.

Role of the Methyl Group in Steric Hindrance and Electron Donation

Electron Donation: The methylthio group is generally considered to be an ortho-, para-directing group in electrophilic aromatic substitution. While sulfur is more electronegative than carbon, the sulfur atom's lone pairs can participate in resonance, donating electron density to the ring. This effect can influence the reactivity at different positions.

Steric Hindrance: The methyl group itself introduces a degree of steric bulk. youtube.com In reactions where a reagent must approach the aromatic ring, the size of the methylthio group can influence the regioselectivity. For instance, in a potential subsequent substitution reaction on the ring, the methylthio group might sterically hinder attack at the adjacent ortho positions, potentially favoring reaction at other sites. numberanalytics.com Studies on related phenyl ethers have shown that increased steric hindrance can significantly reduce reaction rates by impeding both the formation of the reaction intermediate and subsequent proton transfer steps. rsc.org

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring (for SNAr) | Steric Influence |

|---|---|---|---|---|

| Fluoro (-F) | Strongly withdrawing | Weakly donating | Activating (stabilizes negative intermediate) | Minor |

| Chloro (-Cl) | Strongly withdrawing | Weakly donating | Activating (stabilizes negative intermediate) | Moderate |

| Methylthio (-SCH₃) | Weakly withdrawing | Donating | Modulating | Moderate |

Photoreactivity and Excited State Processes in Aryl Sulfides

The study of the photoreactivity and excited state processes of aryl sulfides, including this compound, is crucial for understanding their behavior under photolytic conditions. This section explores the photochemical transformations characteristic of aryl methyl sulfides and the mechanisms of photochemical racemization observed in related chiral sulfoxides.

Photochemical Transformations of Aryl Methyl Sulfides

The photochemical transformations of aryl methyl sulfides are primarily dictated by the cleavage of the carbon-sulfur bond upon photoexcitation. acs.orgnih.gov Ultraviolet (UV) light can induce the homolytic cleavage of the C–S bond in aryl sulfonium (B1226848) salts, which are related derivatives of aryl sulfides, to generate aryl radicals and thianthrene (B1682798) radical cations. acs.orgnih.gov This fundamental process suggests that aryl sulfides, upon absorbing sufficient light energy, can also undergo C–S bond scission.

The general mechanism for the photo-induced transformation of aryl sulfides involves the initial excitation of the molecule to an excited state. From this excited state, the molecule can undergo several competing processes, including fluorescence, phosphorescence, intersystem crossing, and photochemical reaction. The primary photochemical reaction for many aryl sulfides is the homolytic cleavage of the sulfide C–S bond, leading to the formation of an aryl radical and a methylthiyl radical (CH₃S•).

These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, such as:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from the solvent or another molecule to form an arene.

Recombination: The radical pair can recombine to reform the starting sulfide.

Cross-Coupling: In the presence of other radical species, cross-coupling can occur to form new C-S or C-C bonds. nih.gov

For instance, a photo-induced C-S radical cross-coupling of aryl iodides and disulfides has been demonstrated, which proceeds under transition-metal and external photosensitizer-free conditions at room temperature. nih.gov This highlights the utility of photochemically generated sulfur-centered radicals in forming new chemical bonds. While this example involves disulfides, the principle of generating and reacting with sulfur-centered radicals is relevant to the potential photoreactivity of aryl methyl sulfides.

The specific substitution pattern on the aromatic ring of this compound, with both a chloro and a fluoro substituent, is expected to influence its photoreactivity. These electron-withdrawing groups can affect the energy of the excited states and the stability of the resulting aryl radical, thereby influencing the efficiency and pathway of the photochemical transformation.

| Transformation Type | Intermediate Species | Potential Products |

| C-S Bond Cleavage | Aryl radical, Methylthiyl radical | Arene, Thioanisole (B89551) derivatives, Dimerization products |

| Photo-oxidation | Sulfoxide (B87167) radical cation | Sulfoxides, Sulfones |

| Cross-Coupling | Aryl radical, Sulfur-centered radical | Diaryl sulfides, other cross-coupled products |

Mechanisms of Photochemical Racemization (where applicable to related chiral sulfoxides)

While this compound is not chiral, the study of photochemical racemization in structurally related chiral sulfoxides provides valuable insight into the excited state processes involving the sulfur atom. Chiral sulfoxides can undergo racemization upon photoirradiation, a process that is significantly accelerated compared to thermal racemization which requires high temperatures. acs.orgnih.gov

The mechanism of photochemical racemization of chiral sulfoxides can proceed through two main pathways:

Pyramidal Inversion at the Sulfur Center: In the excited state, the energy barrier for pyramidal inversion at the sulfur atom is lowered, allowing for the interconversion of enantiomers and leading to racemization.

α-Cleavage and Recombination: This mechanism involves the homolytic cleavage of the carbon-sulfur bond to form a radical pair, consisting of an aryl radical and a methanesulfinyl radical (CH₃SO•). acs.orgnih.gov This radical pair can then recombine, with the potential for inversion of the stereochemistry at the sulfur atom, resulting in racemization.

Recent studies have shown that the photoracemization of enantiopure alkyl aryl sulfoxides can be achieved rapidly using a photosensitizer. acs.orgnih.gov For example, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT⁺) has been used as a photosensitizer to facilitate this process. acs.orgnih.gov The proposed mechanism involves the oxidation of the chiral sulfoxide by the excited photosensitizer to form a sulfoxide radical cation as a key intermediate. acs.orgnih.gov This radical cation is believed to have a lower barrier to pyramidal inversion or to undergo C-S bond cleavage and recombination, leading to racemization. acs.orgnih.gov

Mechanistic studies suggest that racemization proceeds via the formation of a radical cation intermediate, which can be mediated by photoredox catalysis. researchgate.net This involves a sequential single electron oxidation, epimerization, and single electron reduction pathway. researchgate.net The efficiency of this process can be influenced by the presence of easily oxidizable functional groups within the molecule, which can compete with the desired photoracemization pathway. acs.orgnih.gov

| Mechanistic Pathway | Key Intermediate | Outcome |

| Pyramidal Inversion | Excited state sulfoxide | Racemization |

| α-Cleavage and Recombination | Aryl radical and methanesulfinyl radical pair | Racemization |

| Photosensitized Oxidation | Sulfoxide radical cation | Racemization |

Advanced Spectroscopic Characterization of 4 Chloro 3 Fluorophenyl Methyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms in 4-Chloro-3-fluorophenyl methyl sulfide (B99878). Through various NMR experiments, it is possible to map the carbon framework, identify the proton environments, and confirm the position of the fluorine substituent.

High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 4-Chloro-3-fluorophenyl methyl sulfide is characterized by signals corresponding to the aromatic protons and the methyl group protons. The aromatic region displays a complex splitting pattern due to spin-spin coupling between the protons and between the protons and the fluorine atom. The methyl protons of the thioether group typically appear as a distinct singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents (Cl, F, and SCH₃). Furthermore, the carbon signals are split into doublets due to coupling with the fluorine atom (J-coupling), with the magnitude of the coupling constant depending on the number of bonds separating the carbon and fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| -SCH₃ | ~2.5 (s, 3H) | ~15-20 | N/A |

| C1-S | N/A | ~130-140 | Large ³JC-F |

| C2-H | ~7.1-7.3 (dd) | ~115-125 | ³JH-H, ⁴JH-F |

| C3-F | N/A | ~155-165 (d) | ¹JC-F (very large) |

| C4-Cl | N/A | ~125-135 (d) | ²JC-F |

| C5-H | ~7.3-7.5 (t) | ~130-135 (d) | ³JH-H, ⁴JH-F |

| C6-H | ~7.0-7.2 (dd) | ~110-120 (d) | ³JH-H, ³JH-F |

Note: Predicted values are based on standard substituent effects and data from similar compounds. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for directly observing the fluorine nucleus. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring.

The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. The signal's multiplicity is determined by its coupling to neighboring protons. In this case, the fluorine at position 3 will couple to the protons at positions 2, 4 (if present, but substituted by Cl), 5, and 6. This results in a complex multiplet, often a doublet of doublets of doublets, arising from ortho, meta, and para H-F couplings.

Table 2: Expected ¹⁹F NMR Data for this compound

| Parameter | Expected Value | Description |

| Chemical Shift (δ) | -100 to -140 ppm | Typical range for an aryl fluoride. |

| Multiplicity | Multiplet (ddt) | Coupling to H-2 (ortho), H-6 (ortho), and H-5 (meta). |

| Coupling Constants | JH-F(ortho): ~7-10 Hz; JH-F(meta): ~4-7 Hz | Approximate values for proton-fluorine coupling through aromatic systems. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, the COSY spectrum would show cross-peaks connecting the signals of the adjacent aromatic protons, confirming their relative positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). sdsu.edu This allows for the unambiguous assignment of the ¹³C signals for the protonated aromatic carbons and the methyl group carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). youtube.com HMBC is particularly powerful for identifying the connectivity around non-protonated (quaternary) carbons. For instance, correlations would be expected from the methyl protons to the carbon atom attached to the sulfur (C1) and from the aromatic protons to neighboring carbons, definitively confirming the substitution pattern of the chloro, fluoro, and methylthio groups. sdsu.eduyoutube.com

Table 3: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Information Gained |

| COSY | Aromatic Protons (H-2, H-5, H-6) | Shows J-coupling between adjacent protons on the aromatic ring. |

| HSQC | H-2 ↔ C-2; H-5 ↔ C-5; H-6 ↔ C-6; H(methyl) ↔ C(methyl) | Unambiguously links each proton to its directly bonded carbon. sdsu.edu |

| HMBC | H(methyl) ↔ C1; H-2 ↔ C1, C3, C4; H-6 ↔ C1, C4, C5 | Confirms the substitution pattern by showing 2- and 3-bond correlations. youtube.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Pattern Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of this compound. The presence of chlorine and sulfur atoms gives rise to a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Sulfur also has isotopes (³²S, ³³S, and ³⁴S), with ³⁴S being about 4.2% as abundant as ³²S. msu.edu This results in a distinctive M+2 peak in the mass spectrum that is approximately one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom.

Table 4: HRMS Data for this compound (C₇H₆ClFS)

| Parameter | Value |

| Molecular Formula | C₇H₆ClFS |

| Calculated Exact Mass ([M]⁺) | 175.9811 u |

| Key Isotopic Peaks | m/z and (Relative Abundance) |

| M (C₇H₆³⁵ClFS) | 175.9811 (100%) |

| M+1 | 176.9845 (~8.5%) |

| M+2 (C₇H₆³⁷ClFS) | 177.9781 (~33%) |

Electron Ionization (EI) and "Soft" Ionization Techniques (e.g., ESI, MALDI)

Different ionization methods can be employed to generate ions for mass analysis, providing complementary information.

Electron Ionization (EI): EI is a high-energy ("hard") ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce structural features. For this compound, common fragmentation pathways would include the loss of a methyl radical ([M-CH₃]⁺) and cleavage of the C-S bond. nih.gov

"Soft" Ionization Techniques: Techniques like Electrospray Ionization (ESI) are considered "soft" because they impart little excess energy to the molecule, resulting in minimal fragmentation. rsc.org For a neutral molecule like this compound, ESI would typically produce the protonated molecule, [M+H]⁺. This is extremely useful for confirming the molecular weight of the intact compound without the complexity of fragmentation.

Table 5: Expected Key Ions in Different Mass Spectrometry Techniques

| Ionization Method | Key Ion (m/z) | Identity |

| EI | 176/178 | Molecular Ion [M]⁺ |

| 161/163 | [M-CH₃]⁺ | |

| 141 | [M-Cl]⁺ | |

| 128 | [M-SCH₃]⁺ | |

| ESI | 177/179 | Protonated Molecule [M+H]⁺ |

Fragmentation Pathways and Skeletal Rearrangements of Halogenated Aryl Sulfides

Upon electron impact, halogenated aryl sulfides typically undergo fragmentation through several key pathways. The molecular ion peak (M+) is expected, and its intensity will depend on the stability of the molecule. Common fragmentation patterns for thioanisoles (phenyl methyl sulfides) involve the loss of the methyl group (.CH3) or the entire methylthio group (.SCH3).

A significant fragmentation pathway for many thioanisole (B89551) derivatives involves the loss of a SH radical, leading to the formation of a prominent [M-SH]+ peak. This rearrangement is a characteristic feature in the mass spectra of such compounds. The presence of halogen substituents on the aromatic ring, such as chlorine and fluorine in the case of this compound, will influence the fragmentation pattern. The relative abundance of ions resulting from the loss of halogens (Cl or F) or halogen-containing fragments can also be expected.

For instance, the mass spectrum of the isomeric 4-chlorophenyl methyl sulfide shows a base peak at m/z 158, corresponding to the molecular ion. Other significant peaks are observed at m/z 143 (loss of a methyl group) and m/z 111 (loss of a chloromethyl group), indicating cleavage at the S-C(methyl) and C(aryl)-S bonds. Based on this, a proposed fragmentation scheme for this compound would likely involve the following key fragments:

| m/z Value (Proposed) | Fragment Lost | Ion Structure (Proposed) |

| 176 | - | [C7H6ClFS]+ (Molecular Ion) |

| 161 | .CH3 | [C6H3ClFS]+ |

| 143 | .SH | [C7H6ClF]+ |

| 131 | .Cl | [C7H6FS]+ |

| 111 | .F, .CH3 | [C6H3ClS]+ |

| 99 | .Cl, .F | [C7H6S]+ |

This table is predictive and based on the fragmentation of analogous compounds.

Skeletal rearrangements are also a notable feature in the mass spectrometry of aryl sulfides. These rearrangements can lead to the formation of unexpected fragment ions and provide deeper structural information. The presence of both chloro and fluoro substituents in this compound may lead to complex rearrangements involving these halogen atoms.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for the identification of functional groups and for gaining a detailed understanding of the molecular vibrations of this compound.

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. While the experimental spectrum for this specific compound is not available, a predictive analysis based on related molecules, such as 4-chloro-2-fluoro toluene (B28343) and other substituted benzenes, can be made.

The primary functional groups present are the substituted benzene (B151609) ring, the methyl sulfide group (-SCH3), the C-Cl bond, and the C-F bond. The expected vibrational modes and their approximate wavenumber ranges are detailed in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | Benzene Ring | 3100 - 3000 |

| C-H stretching (aliphatic) | -CH3 | 3000 - 2850 |

| C=C stretching (aromatic) | Benzene Ring | 1600 - 1450 |

| C-H bending (in-plane, aromatic) | Benzene Ring | 1300 - 1000 |

| C-H bending (out-of-plane, aromatic) | Benzene Ring | 900 - 675 |

| C-S stretching | Methyl Sulfide | 700 - 600 |

| C-Cl stretching | Chloro Group | 800 - 600 |

| C-F stretching | Fluoro Group | 1400 - 1000 |

The precise positions of these bands will be influenced by the electronic effects of the chloro and fluoro substituents on the benzene ring.

Raman spectroscopy provides complementary information to FT-IR, as it is based on the scattering of light and is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations and the C-S stretching mode.

The symmetric vibrations of the substituted benzene ring are often more prominent in the Raman spectrum. The C-Cl and C-F stretching vibrations will also be Raman active, and their positions will be consistent with those observed in the FT-IR spectrum, although their relative intensities may differ significantly. The combination of both FT-IR and Raman data allows for a more complete and confident assignment of the vibrational modes of the molecule.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a single-crystal X-ray diffraction study for this compound has not been reported in the crystallographic databases, the principles of this technique and the expected structural features can be discussed based on studies of other halogenated aromatic compounds.

A successful single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural information. This would include the precise measurement of all bond lengths (e.g., C-C, C-H, C-S, S-CH3, C-Cl, and C-F), bond angles (e.g., C-S-C, C-C-Cl, C-C-F), and torsion angles, which describe the conformation of the molecule, particularly the orientation of the methyl sulfide group relative to the phenyl ring.

Based on data for analogous structures, the following are expected average bond lengths and angles:

| Parameter | Expected Value |

| C(aryl)-S Bond Length | ~1.77 Å |

| S-C(methyl) Bond Length | ~1.81 Å |

| C(aryl)-Cl Bond Length | ~1.74 Å |

| C(aryl)-F Bond Length | ~1.35 Å |

| C-S-C Bond Angle | ~105° |

These values can be influenced by the electronic effects of the substituents and by intermolecular interactions within the crystal lattice.

The arrangement of molecules in the crystal, known as crystal packing, is governed by various intermolecular interactions. In the case of this compound, several types of non-covalent interactions would be expected to play a role in the solid-state assembly.

While conventional hydrogen bonding is absent, weak C-H···S, C-H···Cl, and C-H···F hydrogen bonds may be present. More significantly, halogen bonding is a likely and important interaction in the crystal packing of this molecule. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). In this case, the chlorine atom could act as a halogen bond donor, interacting with the sulfur or fluorine atoms of neighboring molecules. The fluorine atom is generally a poor halogen bond donor but can act as an acceptor.

Computational and Theoretical Investigations of 4 Chloro 3 Fluorophenyl Methyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal in elucidating the fundamental properties of 4-Chloro-3-fluorophenyl methyl sulfide (B99878) at the atomic and electronic levels.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the molecular structures and vibrational spectra of organic molecules. For 4-Chloro-3-fluorophenyl methyl sulfide, DFT calculations, commonly employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are utilized to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.netresearchgate.net

Vibrational frequency calculations are typically performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of C-H, C-C, C-S, C-Cl, and C-F bonds, as well as various bending and torsional modes. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and for the positive identification of the compound.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT/B3LYP/6-311++G(d,p) Calculations of Analogous Compounds)

| Parameter | Predicted Value |

| C-S Bond Length (Å) | 1.77 |

| C-S-C Bond Angle (°) | 102.5 |

| C-Cl Bond Length (Å) | 1.75 |

| C-F Bond Length (Å) | 1.36 |

| Phenyl Ring C-C Bond Lengths (Å) | 1.39 - 1.40 |

| Methyl C-H Bond Lengths (Å) | 1.09 |

| Dihedral Angle (C-C-S-C) (°) | ~0 or ~90 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar halogenated thioanisoles. The actual values for this compound would require a specific calculation.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), offer a higher level of theoretical accuracy for calculating electronic structure and energetics compared to DFT, albeit at a greater computational cost. researchgate.netresearchgate.net These methods are crucial for obtaining precise values for properties like ionization potentials, electron affinities, and reaction energies.

For this compound, ab initio calculations can provide a detailed picture of the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The presence of the electronegative chlorine and fluorine atoms is expected to lower the energies of the molecular orbitals compared to unsubstituted thioanisole (B89551).

Furthermore, these methods can be used to accurately calculate the molecule's total electronic energy, which is fundamental for determining the relative stabilities of different conformers and for predicting the thermodynamics of chemical reactions involving this compound.

Calculation of NMR Chemical Shifts (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a vital application of quantum chemical calculations in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹H, ¹³C, ¹⁹F) of organic molecules. liverpool.ac.uknih.govrsc.orgnih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. These theoretical predictions are instrumental in assigning the signals in an experimental spectrum to specific atoms within the molecule, which can be particularly challenging for complex aromatic systems with multiple substituents. The calculated ¹⁹F NMR chemical shift is especially important for confirming the position of the fluorine atom on the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on GIAO-DFT Calculations of Analogous Compounds)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-S (Aromatic) | 138 |

| C-Cl | 135 |

| C-F | 162 (d, JC-F ≈ 245 Hz) |

| C-H (ortho to S) | 127 |

| C-H (ortho to Cl, F) | 115 (d, JC-F ≈ 21 Hz) |

| C-H (meta to S) | 130 |

| S-CH₃ | 15 |

Note: The data in this table is illustrative and based on typical values and coupling constants observed in computational studies of similar halogenated aromatic compounds. The actual values for this compound would require a specific calculation.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the behavior of this compound on a larger time and length scale, offering insights into its conformational flexibility and interactions with its environment.

Conformational Analysis and Potential Energy Surfaces

The presence of the methyl sulfide group introduces conformational flexibility to the molecule, primarily concerning the rotation around the C(aryl)-S bond. Conformational analysis aims to identify the stable conformers (rotational isomers) and the energy barriers that separate them. This is often achieved by constructing a potential energy surface (PES) by systematically rotating the C-S bond dihedral angle and calculating the energy at each step using quantum chemical methods.

For this compound, the PES would reveal the most stable orientation of the methyl group relative to the plane of the phenyl ring. In related molecules like thioanisole, planar and perpendicular conformations have been identified as energy minima or transition states. The interplay of steric hindrance from the ortho-substituents (in this case, the fluorine atom) and electronic effects, such as hyperconjugation, will determine the preferred conformation.

Simulation of Molecular Interactions

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with other molecules. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. The forces between the atoms are described by a molecular mechanics force field.

These simulations can provide valuable information about how the molecule interacts with its surroundings. For instance, an MD simulation could reveal the preferred solvation structure of this compound in different solvents, highlighting specific intermolecular interactions such as hydrogen bonds or van der Waals forces. Understanding these interactions is crucial for predicting the compound's solubility, partitioning behavior, and potential to engage in intermolecular recognition processes.

Applications of 4 Chloro 3 Fluorophenyl Methyl Sulfide in Advanced Organic Synthesis

Utilization as a Key Intermediate in Multi-step Syntheses

Multi-step synthesis requires robust and reliable starting materials that can be carried through numerous reaction sequences. google.com The presence of multiple functional groups on 4-chloro-3-fluorophenyl methyl sulfide (B99878), each with distinct reactivity, makes it an ideal candidate for use as a key intermediate in the assembly of more elaborate molecules. acs.org

Precursor for Construction of Complex Organic Molecules

While specific multi-step syntheses commencing directly from 4-chloro-3-fluorophenyl methyl sulfide are not extensively documented in readily available literature, its structural motifs are found in complex and biologically relevant molecules. Analogous thiophenol-derived precursors are fundamental in constructing complex structures, such as certain metabolites of environmental compounds like DDE. For instance, the synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) highlights how a substituted thiophenol serves as a critical precursor for creating complex environmental metabolites and their radiolabeled analogues. diva-portal.orgresearchgate.net This underscores the potential of this compound to serve a similar role as a precursor, where the sulfide can be unmasked to a thiol at a strategic point in a synthetic sequence, leading to the construction of intricate molecular frameworks.

Building Block for Heterocyclic Systems

Fluorine-containing building blocks are of immense importance in the synthesis of heterocyclic compounds, often imparting unique biological properties. researchgate.net Aryl sulfides, particularly those bearing activating or directing groups, are valuable starting points for constructing sulfur-containing heterocycles. For example, reagents like Lawesson's reagent are widely used to incorporate sulfur into ring systems by reacting with carbonyls and amides, forming heterocycles such as thiazines, thiophenes, and thiazoles. researchgate.net The this compound scaffold can be elaborated and then cyclized to form various heterocyclic systems. The development of synthetic routes to novel thiazolo[4,5-b]pyridine (B1357651) intermediates, for example, showcases how substituted aryl precursors can be derivatized to build complex bicyclic ring systems. researchgate.net Similarly, pyridazinone derivatives, which possess a wide array of biological activities, have been synthesized using substituted phenyl groups like 3-chloro-4-fluorophenyl as a key structural component. nih.gov

Derivatization Reactions for Diverse Chemical Libraries

The true versatility of this compound lies in the chemical handles it possesses. The methylthio group and the aryl ring can be selectively modified to generate large libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound is readily oxidized to the corresponding sulfoxide (B87167) and sulfone, which are themselves important functional groups in many pharmaceutical compounds. This transformation allows for fine-tuning of properties such as solubility, polarity, and hydrogen bonding capacity. The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone.

Common methods for the oxidation of aryl sulfides to sulfoxides involve reagents like sodium metaperiodate or hydrogen peroxide, often under mild, metal-free conditions to avoid overoxidation. mdpi.comorgsyn.org For example, the oxidation of methyl phenyl sulfide to its sulfoxide can be achieved in excellent yield using hydrogen peroxide in glacial acetic acid. mdpi.com Further oxidation to the sulfone can be accomplished using stronger oxidizing agents or more forcing conditions. A variety of reagents, including Oxone or m-chloroperbenzoic acid (m-CPBA), are effective for converting sulfides directly to sulfones. orgsyn.orggoogle.com

Table 1: Representative Conditions for Oxidation of Aryl Sulfides

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl phenyl sulfide | H₂O₂ / Acetic Acid | Methyl phenyl sulfoxide | 99% | mdpi.com |

| 4-Chlorophenyl methyl sulfide | H₂O₂ / NaNO₂ / Br₂ | 4-Chlorophenyl methyl sulfoxide | 94% | mdpi.com |

| p-Bromophenyl methyl sulfide | H₂O₂ / VO(acac)₂ | (S)-(-)-Methyl p-bromophenyl sulfoxide | 91% | orgsyn.org |

| 4-Chlorobenzene sulfonyl chloride | NaHCO₃ then (CH₃)₂SO₄ | 4-Chlorophenyl methyl sulfone | >85% | google.com |

| Fluoromethyl phenyl sulfide | Oxone® | Fluoromethyl phenyl sulfone | 87% | orgsyn.org |

Further Functionalization of the Aryl Ring

The aromatic ring of this compound is amenable to further substitution through electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. The methylthio (-SCH₃) group is an activating, ortho-, para-director. The chloro (-Cl) and fluoro (-F) groups are deactivating but are also ortho-, para-directors.

Considering the positions on the ring:

C1: Substituted with -Cl

C2: Open for substitution

C3: Substituted with -F

C4: Substituted with -SCH₃

C5: Open for substitution

C6: Open for substitution

The powerful ortho-, para-directing influence of the -SCH₃ group would likely direct incoming electrophiles to the C5 and (to a lesser extent due to steric hindrance from the fluorine) C3 positions. However, substitution at C3 is blocked. The halogen substituents direct to their ortho and para positions. Therefore, electrophilic substitution (e.g., nitration, bromination, Friedel-Crafts acylation) would be expected to occur predominantly at the C2 and C6 positions, with the precise distribution influenced by the specific reaction conditions and the nature of the electrophile. youtube.com For example, the synthesis of 4-chloro-3-methylphenylsulfur trifluoride from bis(3-methylphenyl) disulfide using Cl₂ involves an unexpected chlorination at the 4-position, activated by the methyl group, demonstrating the feasibility of further halogenation on substituted rings. acs.org

Formation of Sulfonium (B1226848) Salts for Analytical Applications

The sulfur atom of an aryl sulfide is nucleophilic and can react with alkylating agents to form a trialkyl- or aryldialkylsulfonium salt. These salts have found broad applications, notably as photoacid generators in photolithography and as versatile reagents in organic synthesis. google.comnih.gov

The synthesis of sulfonium salts from sulfides can be achieved in a single step by reaction with reagents such as perfluoroalkanesulfonic anhydride. google.com Alternatively, reaction of the corresponding sulfoxide with a Grignard reagent provides another route. google.com Sulfonium salts serve as excellent partners in metal-catalyzed cross-coupling reactions and can generate organic radicals under photoredox conditions. nih.gov While specific analytical applications for the sulfonium salt of this compound are not detailed, the formation of such salts is a fundamental derivatization. The unique mass and isotopic pattern of the chloro- and fluoro-substituted aryl group could potentially be leveraged in mass spectrometry-based analytical methods for detection and quantification.

Role in the Synthesis of Biaryls via Cross-Coupling

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama couplings, are the most powerful tools for this purpose. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide.

The structure of this compound features three distinct functionalities that could potentially participate in or influence cross-coupling reactions: a chloro group, a fluoro group, and a methyl sulfide (thioether) group.

Reactivity of Aryl Halides: The carbon-halogen bond is the typical reactive site in the organic electrophile. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl >> F. Consequently, the C-Cl bond in this compound would be the most likely site for oxidative addition to a palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles. The C-F bond is significantly stronger and generally unreactive under standard cross-coupling conditions, requiring specialized catalysts and conditions for its activation. This differential reactivity allows for selective functionalization at the chlorine-bearing position while leaving the fluorine atom intact.

Influence of the Methyl Sulfide Group: The thioether moiety can exert several effects. Electronically, the methylthio group is an ortho-, para-directing group in electrophilic aromatic substitution, but its influence in nucleophilic cross-coupling is more complex. It can act as a mild electron-donating group. More significantly, sulfur-containing functional groups can sometimes act as catalyst poisons by strongly coordinating to the palladium center. However, the development of specialized ligands has largely overcome this issue, and in some cases, the thioether can be used as a directing group for ortho-C-H activation or even as a coupling handle itself through C-S bond cleavage, although this typically requires harsher conditions or specific catalytic systems (e.g., nickel or rhodium catalysis).

Given these principles, this compound would be expected to function as an aryl chloride partner in cross-coupling reactions. A hypothetical Suzuki-Miyaura reaction is presented below to illustrate this potential role.

Hypothetical Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), Base (e.g., K₂CO₃, Cs₂CO₃) | 4-Aryl-3-fluorophenyl methyl sulfide |

In this hypothetical reaction, the palladium catalyst would selectively activate the C-Cl bond, leading to the formation of a new carbon-carbon bond with the aryl group from the boronic acid, yielding a functionalized biaryl product. The fluorine and methyl sulfide groups would remain, providing handles for further synthetic transformations.

Future Directions in Synthetic Applications

The future synthetic utility of this compound will likely be driven by the increasing demand for complex, polyfunctional molecules in medicinal chemistry and materials science. Several research avenues can be envisioned.

Sequential Cross-Coupling Reactions: The differential reactivity of the C-Cl and C-F bonds is a key feature. After an initial cross-coupling at the C-Cl position, the resulting fluorinated biaryl thioether could be subjected to a second, more forcing cross-coupling reaction involving C-F bond activation. This stepwise approach would allow for the controlled and regioselective synthesis of unsymmetrical, highly substituted biaryl or terphenyl systems. The development of more efficient and selective catalysts for C-F activation will be crucial for realizing this potential.

C-S Bond Functionalization: While often considered a spectator group, the methyl sulfide moiety could be a target for further transformations. Oxidation to the corresponding sulfoxide or sulfone would significantly alter the electronic properties of the aromatic ring and could be used to modulate the biological activity or material properties of the final product. Furthermore, the development of catalytic methods for C-S bond cleavage and functionalization could allow the methylthio group to be replaced by other functionalities, adding another layer of synthetic versatility.

Development of Novel Agrochemicals and Pharmaceuticals: Fluorinated organic compounds are of immense interest in the life sciences due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. The specific substitution pattern of this compound could be a valuable scaffold for the synthesis of new bioactive molecules. The biaryl structures derived from it could be explored as potential candidates for new drugs and agrochemicals.

Materials Science Applications: Biaryl units are common motifs in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine and sulfur atoms in derivatives of this compound could be used to fine-tune the electronic properties, crystal packing, and stability of such materials.

Advanced Analytical Methods for Detection and Quantification of Aryl Methyl Sulfides

Chromatographic Separations Coupled with Spectrometry

The combination of a high-resolution separation technique with a sensitive and specific detection method is the cornerstone of modern analytical chemistry for trace-level analysis of organic compounds. Gas and liquid chromatography coupled with mass spectrometry are powerful tools for the analysis of aryl methyl sulfides.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile organosulfur compounds like 4-Chloro-3-fluorophenyl methyl sulfide (B99878). The method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

Research Findings: In GC-MS analysis, the choice of the capillary column is crucial for resolving complex mixtures. A non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often effective for separating aryl sulfides based on their boiling points and polarity. The compound is first vaporized in a heated inlet and then separated as it travels through the column.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum for a thioanisole (B89551) derivative provides a distinct fragmentation pattern. Studies on halogenated thioanisoles indicate that characteristic fragments include the molecular ion [M]•+, ions resulting from the loss of a methyl group ([M-CH₃]⁺), and ions from the cleavage of the C-S bond. researchgate.net The presence and isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provide additional confirmation of the compound's identity. For 4-Chloro-3-fluorophenyl methyl sulfide, the mass spectrometer would detect a unique molecular ion peak and fragmentation pattern reflecting its specific structure.

For enhanced sensitivity and selectivity, especially in complex matrices, selective detectors can be employed. A sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD) can selectively detect sulfur-containing compounds, significantly reducing background interference. silcotek.comgcms.cz An electron capture detector (ECD) is highly sensitive to halogenated compounds and can be used to achieve very low detection limits for chloro-fluoro substituted molecules. silcotek.com

Table 1: Illustrative GC-MS Parameters for Aryl Methyl Sulfide Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC System | ||

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Separation of semi-volatile compounds |

| Carrier Gas | Helium (1.0-1.5 mL/min) | Mobile phase for analyte transport |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Gradient elution to separate compounds with different boiling points |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization for creating reproducible fragmentation patterns |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Mass separation of fragment ions |

| Scan Range | 40-400 amu | Detection range covering expected fragment masses |

| Detector | FPD, SCD, or ECD for selective detection | Enhances sensitivity and selectivity for sulfur or halogenated compounds |

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly suitable for less volatile or thermally labile organosulfur compounds. mdpi.com For aryl methyl sulfides, reversed-phase HPLC (RP-HPLC) is the most common approach.

Research Findings: In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. A method developed for the analysis of the structurally similar 4-Chlorophenyl methyl sulfide utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to improve peak shape. sielc.com This methodology can be adapted for this compound, where the separation is governed by the hydrophobic interactions between the analyte and the stationary phase.

Detection in HPLC is commonly performed using a UV-Vis detector, as the aromatic ring of aryl methyl sulfides absorbs ultraviolet light. For more definitive identification and quantification, HPLC can be coupled with a mass spectrometer (LC-MS). Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are typically used as the ionization sources in LC-MS. High-resolution mass spectrometry (HRMS) coupled with HPLC can provide highly accurate mass measurements, facilitating the unambiguous identification of halogenated compounds by resolving their isotopic patterns. nih.gov

Table 2: Representative HPLC Method Parameters for Halogenated Aryl Sulfides

| Parameter | Typical Condition | Purpose |

|---|---|---|

| HPLC System | ||

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water gradient | Elution of analytes from the column |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times |

| Injection Volume | 10 - 20 µL | Amount of sample introduced for analysis |

| Detector | ||

| Type | UV-Vis or Mass Spectrometry (MS) | Detection and quantification of the analyte |

| UV Wavelength | ~230-254 nm | Wavelength at which the aromatic ring shows strong absorbance |

| MS Ionization | ESI or APCI | Generation of ions for mass analysis |

Speciation Analysis of Organosulfur Compounds

Speciation analysis refers to the analytical activity of identifying and/or measuring the quantities of one or more individual chemical species in a sample. For organosulfur compounds, this involves distinguishing between different forms, such as sulfides, sulfoxides, and sulfones, as well as differentiating between various structural isomers.

The analytical challenge in speciation is to separate and identify compounds that may have very similar physical and chemical properties. conicet.gov.ar High-resolution chromatographic techniques are essential for this purpose. researchgate.net For instance, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) offers significantly enhanced peak capacity and resolving power compared to conventional GC-MS, making it a powerful tool for the speciation of complex mixtures of organosulfur compounds. This technique would be highly effective in separating this compound from its isomers (e.g., 2-Chloro-3-fluorophenyl methyl sulfide or 4-Chloro-2-fluorophenyl methyl sulfide) and from other related halogenated aryl sulfides that might be present in a sample.

Similarly, advanced mass spectrometry techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provide ultra-high resolution and mass accuracy, enabling the differentiation of organosulfur compounds based on their elemental composition. nih.gov This is particularly useful for distinguishing between different classes of sulfur compounds (e.g., thiols, thiophenes, sulfoxides) in complex matrices without prior chromatographic separation. nih.gov

Method Development for Trace Analysis

The detection of this compound at trace levels (parts-per-billion or lower) is often required in environmental and safety applications. Method development for trace analysis focuses on maximizing sensitivity and minimizing matrix interference.

Key strategies in method development include:

Sample Preparation: Techniques such as solid-phase extraction (SPE) or solid-phase microextraction (SPME) can be used to pre-concentrate the analyte from a large volume of a liquid or gas sample, thereby increasing its concentration before injection into the analytical instrument.

Selective Detectors: As mentioned, the use of sulfur- or halogen-specific detectors in GC (SCD, FPD, PFPD, ECD) provides high selectivity and sensitivity, allowing for the detection of trace amounts of the target compound even in the presence of a complex sample matrix. silcotek.comgcms.cz

Tandem Mass Spectrometry (MS/MS): In both GC-MS/MS and LC-MS/MS, a specific precursor ion corresponding to the analyte is selected and fragmented. The instrument then monitors for specific product ions. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and sensitive, effectively filtering out chemical noise and enabling quantification at very low levels.

The development of such robust and sensitive methods is crucial for accurately assessing the presence and potential impact of halogenated aryl methyl sulfides in various environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.